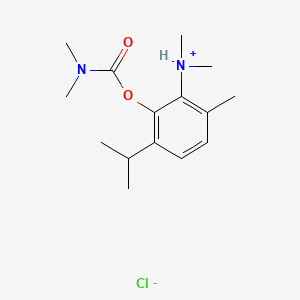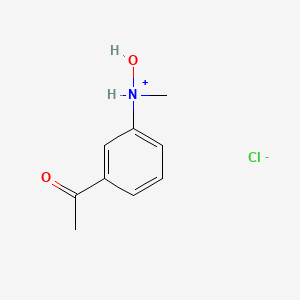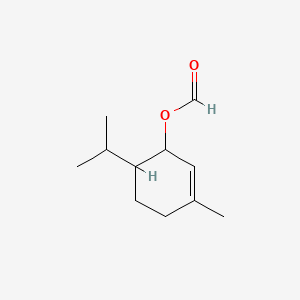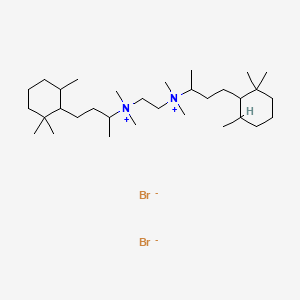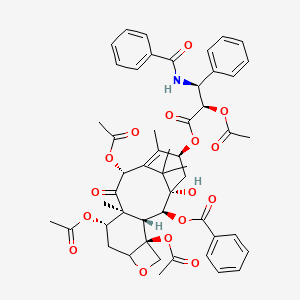
Taxol 7,2'-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxol 7,2’-diacetate is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel, commonly known as Taxol, is a complex diterpenoid compound originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Taxol 7,2’-diacetate retains the core structure of paclitaxel but has acetyl groups at the 7 and 2’ positions, which can influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Taxol 7,2’-diacetate involves multiple steps, starting from the core structure of paclitaxel. The acetylation of paclitaxel at the 7 and 2’ positions can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the sensitive taxane structure.
Industrial Production Methods
Industrial production of Taxol and its derivatives, including Taxol 7,2’-diacetate, often involves semi-synthetic methods. These methods start with the extraction of baccatin III, a precursor found in the needles of the European yew tree (Taxus baccata). Baccatin III is then chemically modified through a series of steps to produce paclitaxel and its derivatives. Advances in metabolic engineering and synthetic biology have also enabled the production of taxane precursors in microbial systems, which can be further modified to obtain Taxol 7,2’-diacetate .
化学反応の分析
Types of Reactions
Taxol 7,2’-diacetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Acylation: Addition of acyl groups, such as acetylation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Acylation: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, and acylation results in the addition of acyl groups .
科学的研究の応用
Taxol 7,2’-diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of taxane derivatives.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential chemotherapeutic agent with modified pharmacokinetic properties compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the solubility and bioavailability of taxane-based drugs
作用機序
The mechanism of action of Taxol 7,2’-diacetate is similar to that of paclitaxel. It stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. This effect is particularly pronounced in rapidly dividing cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, Taxol 7,2’-diacetate disrupts the normal function of the cytoskeleton, inhibiting cell division and inducing apoptosis .
類似化合物との比較
Taxol 7,2’-diacetate can be compared with other taxane derivatives, such as:
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: A semi-synthetic derivative with improved solubility and efficacy.
Cabazitaxel: A newer taxane with activity against paclitaxel-resistant cancer cells.
The uniqueness of Taxol 7,2’-diacetate lies in its specific acetylation pattern, which can influence its pharmacokinetics and biological activity. This modification may enhance its solubility, stability, and ability to overcome drug resistance compared to other taxane derivatives .
特性
CAS番号 |
81924-74-5 |
|---|---|
分子式 |
C51H55NO16 |
分子量 |
938.0 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H55NO16/c1-27-35(66-47(60)41(65-30(4)55)39(32-18-12-9-13-19-32)52-45(58)33-20-14-10-15-21-33)25-51(61)44(67-46(59)34-22-16-11-17-23-34)42-49(8,43(57)40(64-29(3)54)38(27)48(51,6)7)36(63-28(2)53)24-37-50(42,26-62-37)68-31(5)56/h9-23,35-37,39-42,44,61H,24-26H2,1-8H3,(H,52,58)/t35-,36-,37?,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 |
InChIキー |
WQUSBTYBTBXULJ-DMKBNJKNSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
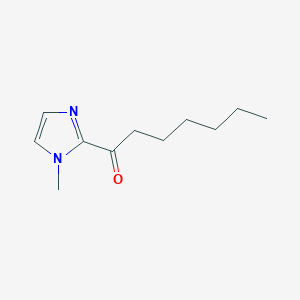
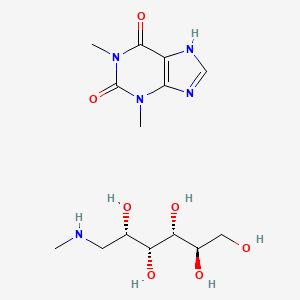
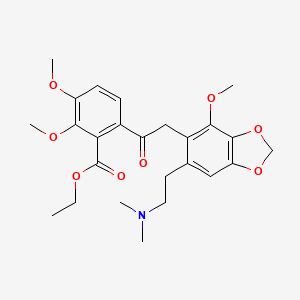
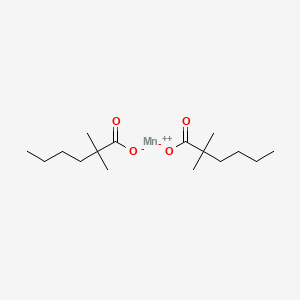
![Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13777902.png)

![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)


